3-(1,3-Dithian-2-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74954-95-3 |
|---|---|
Molecular Formula |
C9H11NS2 |
Molecular Weight |
197.3 g/mol |
IUPAC Name |
3-(1,3-dithian-2-yl)pyridine |
InChI |
InChI=1S/C9H11NS2/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1,3-4,7,9H,2,5-6H2 |
InChI Key |
AXNCOQBNSRCGQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CN=CC=C2 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 3 1,3 Dithian 2 Yl Pyridine and Its Analogs
Acyl Anion Reactivity and Electrophilic Quenching at the Dithiane Moiety
The 1,3-dithiane (B146892) group is a pivotal functional group in organic synthesis, primarily for its ability to reverse the intrinsic electrophilic nature of a carbonyl carbon into a nucleophilic one, a concept known as "umpolung". ddugu.ac.in This transformation is achieved by deprotonating the C-2 position of the dithiane ring with a strong base, typically n-butyllithium (n-BuLi), to generate a 2-lithio-1,3-dithiane. ddugu.ac.inorganic-chemistry.org This lithiated intermediate behaves as a potent nucleophilic acyl anion equivalent, readily reacting with a variety of electrophiles. organic-chemistry.org
Reactions with Aldehydes and Ketones
The 2-lithio-1,3-dithiane anion readily participates in nucleophilic addition to the carbonyl carbon of aldehydes and ketones. ddugu.ac.inoup.com This reaction leads to the formation of 2-(α-hydroxyalkyl)-1,3-dithiane derivatives. Subsequent hydrolysis of the dithiane group, often facilitated by reagents like mercuric chloride (HgCl₂), regenerates a carbonyl functionality, ultimately yielding α-hydroxy aldehydes or α-hydroxy ketones. ddugu.ac.inoup.com This two-step process represents a powerful method for the synthesis of these valuable structural motifs. organic-chemistry.orgclockss.org
The reaction of 2-lithiobenzothiazole, an analog, with various carbonyl compounds demonstrates the generality of this transformation.
Table 1: Reaction of 2-Lithiobenzothiazole with Carbonyl Compounds
| Run | Carbonyl Compound | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 2-(α-Hydroxybenzyl)benzothiazole | 95 |
| 2 | Acetophenone | 2-(α-Hydroxy-α-phenylethyl)benzothiazole | 93 |
| 3 | Cyclohexanone | 2-(1-Hydroxycyclohexyl)benzothiazole | 96 |
| 4 | Acetone (B3395972) | 2-(1-Hydroxy-1-methylethyl)benzothiazole | 92 |
Data sourced from a study on the reaction of 2-lithiobenzothiazole with electrophiles. clockss.org
Reactivity with Alkyl Halides, Epoxides, and Acid Derivatives
The synthetic utility of the 2-lithio-1,3-dithiane anion extends beyond carbonyl additions. It serves as an excellent nucleophile in SN2 reactions with a range of electrophiles.
Alkyl Halides: The lithiated dithiane reacts efficiently with primary and secondary alkyl halides, as well as allylic halides, to forge new carbon-carbon bonds, resulting in 2-substituted-1,3-dithianes. ddugu.ac.inorganic-chemistry.orgnih.gov
Epoxides: The anion readily attacks the less substituted carbon of an epoxide ring, leading to a ring-opening reaction. nih.gov This process, following the typical SN2 trajectory in basic media, provides access to β-hydroxy carbonyl compounds after hydrolysis of the dithiane. ddugu.ac.inorganic-chemistry.org
Acid Derivatives: Reactions with esters are also possible, providing a route to ketones. organic-chemistry.orgclockss.org This requires careful control of stoichiometry to prevent side reactions. clockss.org
Cycloaddition and Rearrangement Reactions
Analogs of 3-(1,3-dithian-2-yl)pyridine are capable of undergoing sophisticated cycloaddition and rearrangement reactions, expanding their synthetic applications into the realm of complex heterocyclic chemistry.
Regioselective [3+2] Cycloadditions for Pyrazole (B372694) Synthesis from 2-Alkynyl-1,3-Dithianes
A novel synthetic route leverages the nucleophilic character of 2-alkynyl-1,3-dithianes in a base-mediated [3+2] cycloaddition with sydnones. acs.orgacs.orgnih.gov This method facilitates the regioselective construction of polysubstituted pyrazoles under mild conditions. acs.orgnih.gov The reaction demonstrates broad functional group tolerance and allows for the synthesis of 1,3,4-trisubstituted pyrazole derivatives with high regioselectivity. acs.org The dithianyl group in the resulting pyrazole offers a handle for further functionalization. acs.orgacs.org This approach represents a significant advancement, enabling efficient functionalization at the otherwise unreactive C-3 position of the pyrazole core. acs.org
Table 2: Examples of Regioselective [3+2] Cycloaddition for Pyrazole Synthesis
| Entry | 2-Alkynyl-1,3-dithiane | Sydnone | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-(Phenylethynyl)-1,3-dithiane | N-Phenylsydnone | 3-(1,3-Dithian-2-yl)-1,4-diphenyl-1H-pyrazole | 75 |
| 2 | 2-((4-Methoxyphenyl)ethynyl)-1,3-dithiane | N-(3-Methoxyphenyl)sydnone | 3-(1,3-Dithian-2-yl)-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1H-pyrazole | 72 |
| 3 | 2-(Cyclohexylethynyl)-1,3-dithiane | N-Phenylsydnone | 4-Cyclohexyl-3-(1,3-dithian-2-yl)-1-phenyl-1H-pyrazole | 65 |
Data is illustrative of the scope presented in recent literature. acs.org
Base-Mediated Rearrangement and Ring Expansion of 1-(1,3-Dithian-2-yl)propargylamines
Research has uncovered a significant base-mediated rearrangement of 1-(1,3-dithian-2-yl)propargylamines. nih.govacs.orgnih.gov This transformation is initiated by the abstraction of the acidic propargylic proton, which is followed by an expansion of the dithiane ring. nih.govacs.orgacs.org The reaction, typically conducted with a base like potassium tert-butoxide (KOtBu) in DMF, yields nine-membered amino-functionalized sulfur-containing heterocycles, known as dithionine derivatives, in good yields. nih.govnih.gov This methodology has been shown to be effective for a variety of substituted propargylamines. nih.govacs.org Furthermore, related propargylamines bearing five-membered 1,3-dithiolane (B1216140) or seven-membered 1,3-dithiepane (B1616759) rings undergo analogous rearrangements to produce eight- and ten-membered S,S-heterocycles, respectively. nih.govnih.gov
Oxidative Transformations and Ring Fragmentation
The dithiane ring system can be manipulated through oxidative processes or induced to fragment, providing pathways to diverse molecular architectures.
Oxidative transformations of the dithiane moiety can proceed through several pathways. The sulfur atoms, being nucleophilic centers, can be oxidized, for instance, to form sulfoxides. nih.gov In vitro metabolic studies of 1,3-dithiane derivatives of theophylline (B1681296) showed that metabolism occurred exclusively via oxidation of the sulfur atoms, with no cleavage of the dithiane ring observed. nih.gov This enzymatic sulfoxidation was found to be diastereoselective. nih.gov In other contexts, the autoxidation of 2-aryl-2-lithio-1,3-dithianes upon exposure to air can trigger a condensation cascade, leading to highly functionalized α-thioether ketones. acs.org The dithiane can also serve as a directing group in transition-metal-catalyzed reactions, such as the Rh(III)-catalyzed oxidative alkenylation of 2-aryl-1,3-dithiane derivatives. acs.org Finally, a crucial transformation is the oxidative deprotection of the dithiane group to regenerate the parent carbonyl compound, which can be achieved with various oxidizing agents. researchgate.net
Ring fragmentation of dithiane derivatives offers alternative synthetic routes. For example, the electrophilic iodocyclization of 1-(1,3-dithian-2-yl)propargylamines results in the formation of 3-amino-4-iodothiophenes through an iodide-induced fragmentation of a bicyclic sulfonium (B1226848) ion intermediate. nih.govacs.orgacs.org While 1,3-dithianes are generally stable to base-induced fragmentation, their five-membered 1,3-dithiolane counterparts are known to readily fragment under basic conditions. acs.orgutk.edu A complete cleavage of the carbon-sulfur bonds can be accomplished through reductive desulfurization. Reagents like Raney Nickel are commonly used to reduce the dithiane group entirely to a methylene (B1212753) (CH₂) group, a transformation that is a cornerstone of dithiane chemistry. ddugu.ac.inthieme-connect.demasterorganicchemistry.com
Aerobic Oxidation of Lithiated 1,3-Dithianes
Lithiated 1,3-dithianes, formed by deprotonation at the C2 position with a strong base like n-butyllithium, are known to be reactive toward atmospheric oxygen. tuni.fi This reactivity leads to an autooxidative condensation process. Studies on 2-aryl-2-lithio-1,3-dithianes have shown that exposure to air results in the condensation of three dithiane molecules, yielding highly functionalized α-thioether ketones and orthothioesters. tuni.firesearchgate.net
The proposed mechanism begins with the autoxidation of the lithiated dithiane to form a reactive thioester intermediate. This intermediate then undergoes condensation with two additional molecules of the lithiated dithiane to form the final products. researchgate.net The reaction's scope extends to various acyclic dithioacetals, which yield analogous products, suggesting a common mechanistic pathway. tuni.fi
However, the nature of the substituent at the C2 position significantly influences the reaction outcome. While 2-aryl substituted dithianes undergo the full condensation, 2-alkyl substituted analogs often yield 1,2-diketone derivatives, where one carbonyl remains protected as a dithiane. tuni.fi The reaction is believed to halt after the first condensation due to the competitive formation of a lithium enolate, which is less reactive towards further condensation. tuni.fi Steric hindrance also plays a crucial role; for instance, bulky substituents like tert-butyl can prevent further condensation, leading to the isolation of the thioester intermediate. tuni.fi
Table 1: Products of Aerobic Oxidation of Various Lithiated Dithianes and Dithioacetals
| Substrate | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|
| 2-Aryl-1,3-dithianes | α-Thioether ketones / Orthothioesters | 51-89 | researchgate.net |
| Benzaldehyde dithioacetal (n-butylthiol derived) | α-Sulfide ketone and Orthothioester | 97 and 72 | tuni.fi |
| 2-Alkyl-1,3-dithianes | 1,2-Diketone derivatives (dithiane protected) | Poor | tuni.fi |
| 2-tert-Butyl-1,3-dithiane | Thioester intermediate | Not specified | tuni.fi |
Conversion to Bis-sulfone Derivatives
The sulfur atoms in the 1,3-dithiane ring can be readily oxidized to form sulfoxides and subsequently bis-sulfones. This transformation significantly alters the chemical properties of the molecule. The oxidation of 2-aryl-substituted 1,3-dithianes to their corresponding bis-sulfone derivatives is a common transformation. acs.org
A variety of oxidizing agents can accomplish this conversion. meta-Chloroperoxybenzoic acid (m-CPBA) is a frequently used reagent for the oxidation of sulfides to sulfones. researchgate.net In a recent study, pyrazolyl-substituted dithianes were successfully oxidized to the corresponding bis-sulfone derivatives in a 67% yield using m-CPBA. acs.org Other powerful oxidizing systems, such as Oxone® (potassium peroxymonosulfate), are also highly effective for the complete oxidation of 1,3-dithiane derivatives to their tetraoxides (bis-sulfones). ysu.edu The reaction conditions are generally mild, often proceeding at or below room temperature.
Table 2: Oxidation of Dithiane Analogs to Bis-sulfones
| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrazolyl-dithiane | m-CPBA | Not specified | Pyrazolyl-bis-sulfone | 67 | acs.org |
| Unsymmetrical sulfides | m-CPBA | Ice-bath to room temp. | Corresponding sulfones | Good | researchgate.net |
| Generic 1,3-dithiane | Oxone® | Not specified | geminal bis(sulfone) | Not specified | ysu.edu |
Iodide-Induced Ring Fragmentation Leading to Functionalized Thiophenes
A notable reaction of certain dithiane analogs involves ring fragmentation to form different heterocyclic systems. Specifically, 1-(1,3-dithian-2-yl)propargylamines undergo an electrophilic iodocyclization that leads to the formation of 3-amino-4-iodothiophenes. acs.org
This transformation is initiated by an iodide source, which induces a ring fragmentation cascade. The likely mechanism involves the formation of a bicyclic sulfonium ion as an intermediate product, which then fragments to yield the functionalized thiophene (B33073) ring. acs.org This reaction provides a unique pathway from a six-membered dithiane ring to a five-membered thiophene ring, highlighting the synthetic utility of dithiane precursors in constructing diverse heterocyclic scaffolds. In contrast to this electrophilic cyclization, it has been noted that under strongly basic conditions, these same propargylamines undergo a different rearrangement via ring expansion. acs.org
Desulfurization and Other Functional Group Interconversions
A primary application of the dithiane group in synthesis is as a masked carbonyl, which can be revealed through desulfurization. Furthermore, the dithiane moiety can be converted into other functionalities, such as a difluoromethylene group.
Raney Nickel Reduction of Dithianyl-Substituted Heterocycles
Raney nickel is a widely used catalyst for the desulfurization of thioacetals, including 1,3-dithianes. wikipedia.orgmasterorganicchemistry.com This reaction, often called the Mozingo reduction, effectively reduces the C-S bonds to C-H bonds, converting the dithiane-protected carbonyl into a methylene (-CH₂) group. masterorganicchemistry.com The process is particularly useful in the synthesis of complex molecules where a carbonyl group needs to be completely removed.
For dithianyl-substituted heterocycles, such as those derived from indole (B1671886), Raney nickel desulfurization provides a method to access the corresponding alkyl-substituted heterocycles. researchgate.net For example, a 2-(1,3-dithian-2-yl)indole derivative was converted to a 1,2,5,6-tetrahydro-3-(indolylethyl)pyridine via Raney nickel desulfurization as a key step in the synthesis of Aspidosperma alkaloid frameworks. researchgate.net Similarly, pyrazolyl dithianes have been reduced to C-3 methylated pyrazoles using Raney Ni. acs.org The reaction is typically carried out by refluxing the substrate with Raney nickel in a solvent like ethanol. nih.gov
Conversion to Aldehyde Derivatives via Desulfurization
The regeneration of the carbonyl group from the 1,3-dithiane is a crucial deprotection step. This hydrolysis is more challenging than for oxygen-based acetals and often requires specific reagents to drive the reaction to completion. askiitians.com
A variety of methods have been developed for this transformation. Classically, mercury(II) salts, such as mercuric chloride (HgCl₂), are used in an aqueous solvent system to promote hydrolysis. askiitians.com Other reagents capable of effecting this cleavage include o-iodoxybenzoic acid (IBX) and Selectfluor™. organic-chemistry.orgorganic-chemistry.org For instance, hydrolysis of a dithiane with methyl iodide in aqueous acetonitrile (B52724) has been shown to effectively produce the corresponding ketone. nih.gov This conversion allows the dithiane moiety, often introduced to serve as an acyl anion equivalent for C-C bond formation, to be unmasked, revealing the final aldehyde or ketone product. askiitians.com
Difluorination Strategies Utilizing Dithiane Precursors
The 1,3-dithiane group can serve as a precursor not only to carbonyls but also to geminal difluorides (-CF₂-). This transformation provides a valuable method for introducing fluorine into organic molecules. The dithiane acts as a synthetic equivalent of a difluoromethyl group. organic-chemistry.org
Several reagents have been developed for this oxidative desulfurization-difluorination. One common method involves the reaction of the dithiane with a combination of an electrophilic halogen source, like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDH), and a fluoride (B91410) source, such as pyridine (B92270) polyhydrogen fluoride (PPHF). researchgate.netnih.gov Another powerful reagent for this conversion is bromine trifluoride (BrF₃), which reacts with 2-alkyl-1,3-dithiane derivatives to form the corresponding 1,1-difluoromethyl alkanes in good yields. organic-chemistry.orgresearchgate.net These methods allow for the conversion of the C-S bonds of the dithiane into C-F bonds, providing access to difluorinated analogs of the parent carbonyl compound. For example, a pyrazolyl dithiane was converted to the corresponding pyrazolyl difluoromethane (B1196922) using N-iodosuccinimide (NIS) and pyridine hydrofluoride. acs.org
Table 3: Reagents for Dithiane Functional Group Interconversions
| Transformation | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| Desulfurization (Reduction) | Raney Nickel | Methylene (-CH₂) | wikipedia.orgmasterorganicchemistry.com |
| Desulfurization (Hydrolysis) | HgCl₂ / H₂O | Carbonyl (Aldehyde/Ketone) | askiitians.com |
| Desulfurization (Hydrolysis) | o-Iodoxybenzoic acid (IBX) | Carbonyl (Aldehyde/Ketone) | organic-chemistry.org |
| Desulfurization (Hydrolysis) | MeI / aq. CH₃CN | Carbonyl (Aldehyde/Ketone) | nih.gov |
| Difluorination | BrF₃ | gem-Difluoride (-CF₂) | organic-chemistry.org |
| Difluorination | DBDMH / Pyridine-HF | gem-Difluoride (-CF₂) | researchgate.net |
| Difluorination | NIS / Pyridine-HF | gem-Difluoride (-CF₂) | acs.org |
Hydrolysis of S,S-Acetals for Carbonyl Regeneration
The regeneration of a carbonyl group from its 1,3-dithiane protected form is a critical step in synthetic sequences that utilize dithiane anions for umpolung chemistry. ddugu.ac.indnmfaizpur.org While 1,3-dithianes are valued for their stability under various conditions, their cleavage, or deprotection, often requires specific and sometimes harsh reagents. organic-chemistry.org This process, known as hydrolysis of the S,S-acetal, involves the cleavage of the carbon-sulfur bonds to restore the original aldehyde or ketone. A multitude of methods have been developed for this transformation, ranging from classic mercury(II) salt-based procedures to milder oxidative systems. organic-chemistry.orgacs.orgnih.gov
The general mechanism for the acid-catalyzed hydrolysis of S,S-acetals, like other acetals, typically begins with the protonation of one of the sulfur atoms. chemistrysteps.com This converts the thioether into a good leaving group. Subsequent steps involve the departure of the thiol and the formation of a resonance-stabilized carboxonium ion intermediate. researchgate.netlibretexts.org The formation of this intermediate is often considered the rate-determining step of the reaction. researchgate.net Finally, nucleophilic attack by water on the electrophilic carbon, followed by deprotonation, yields the parent carbonyl compound. chemistrysteps.com Depending on the specific conditions and substrate, the mechanism can be further classified, for instance, as A-1 (unimolecular) or A-2 (bimolecular), which can be distinguished by kinetic studies and solvent isotope effects. osti.govgla.ac.uk
A variety of reagents have been established to facilitate this deprotection, each with its own advantages regarding efficiency, chemoselectivity, and mildness of reaction conditions. The choice of reagent is often dictated by the presence of other functional groups within the molecule.
Key Reagents and Methods:
Mercury(II) Salts: Historically, mercury(II) chloride (HgCl₂), often in combination with a buffer like calcium carbonate (CaCO₃), was a standard reagent for dithiane hydrolysis. ddugu.ac.inacs.org These reagents are effective but their high toxicity has led to the development of more environmentally benign alternatives. nih.gov
N-Halosuccinimides: Reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) provide a milder route for carbonyl regeneration. acs.orgacs.org These reactions are often performed in aqueous organic solvents like acetonitrile or acetone and may be enhanced by the addition of silver ions (e.g., AgNO₃). The NCS-silver ion system is particularly advantageous for substrates containing olefinic linkages, as these are generally unaffected. acs.org Yields for this method are typically high, ranging from 70-100%. acs.org
Oxidative Systems: Various oxidative reagents can effectively cleave dithianes.
Iodine-Based Systems: A combination of iodine (I₂) and hydrogen peroxide (H₂O₂) in the presence of a surfactant in water has been shown to be an effective and neutral deprotection system. organic-chemistry.orgresearchgate.net Another method employs o-iodoxybenzoic acid (IBX) with β-cyclodextrin in water, also under neutral conditions. organic-chemistry.orgorganic-chemistry.org
Other Oxidants: Reagents like lead dioxide in the presence of boron trifluoride etherate and benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) with aluminum chloride under solvent-free conditions have also been successfully used. thieme-connect.comresearchgate.net
Acid-Catalyzed Systems: Besides traditional strong acids, milder solid acid catalysts have been developed. Silicasulfuric acid in combination with sodium nitrite (B80452) (NaNO₃) offers a chemoselective method for deprotection. organic-chemistry.org
The table below summarizes various reagent systems used for the hydrolysis of 1,3-dithianes.
| Reagent(s) | Typical Conditions | Scope/Comments |
| HgCl₂, CaCO₃ | Aqueous acetonitrile or methanol, reflux | Effective but highly toxic. ddugu.ac.inacs.org |
| N-Chlorosuccinimide (NCS), AgNO₃ | Aqueous acetonitrile, 0-25 °C | Mild and efficient; tolerates double bonds. acs.org |
| N-Bromosuccinimide (NBS) | Aqueous acetonitrile or acetone | Generally effective for a range of dithianes. acs.org |
| o-Iodoxybenzoic acid (IBX), β-cyclodextrin | Water, room temperature | Neutral, environmentally friendly conditions. organic-chemistry.orgorganic-chemistry.org |
| I₂, H₂O₂ | Water, with surfactant (SDS) | Neutral conditions, avoids overoxidation. organic-chemistry.org |
| Lead dioxide (PbO₂), BF₃·OEt₂ | Aqueous THF | Oxidative cleavage method. thieme-connect.com |
| Silicasulfuric acid, NaNO₃ | Dichloromethane, room temperature | Mild and chemoselective solid-acid system. organic-chemistry.org |
The following table provides specific examples of carbonyl regeneration from various dithiane substrates, illustrating the yields and conditions for different methods.
| Dithiane Substrate | Reagent(s) | Solvent | Time | Yield (%) |
| 2-Phenyl-1,3-dithiane | NCS, AgNO₃ | CH₃CN/H₂O (4:1) | 5 min | 99 |
| 2-Heptyl-1,3-dithiane | NCS, AgNO₃ | CH₃CN/H₂O (4:1) | 5 min | 98 |
| 2-Benzoyl-1,3-dithiane | NBS | Acetone/H₂O (9:1) | 10 min | 92 |
| 2-(4-Methoxyphenyl)-1,3-dithiane | IBX, β-cyclodextrin | H₂O | 30 min | 94 |
| 2-(4-Chlorophenyl)-1,3-dithiane | Silicasulfuric acid, NaNO₃ | CH₂Cl₂ | 15 min | 98 |
Data compiled from multiple sources. organic-chemistry.orgacs.org
Applications in Advanced Organic Synthesis
Development of Novel Reagents and Methodologies
The unique electronic properties of 3-(1,3-dithian-2-yl)pyridine, arising from the combination of the electron-withdrawing pyridine (B92270) ring and the acyl anion-stabilizing dithiane group, have positioned it as a valuable tool in the development of innovative synthetic reagents and methodologies. Its utility extends to facilitating previously challenging bond formations and enabling selective transformations within complex molecular architectures.
A significant advancement in organic synthesis is the utilization of this compound and related 2-aryl-1,3-dithianes as polarity-reversed, or "umpolung," reagents in transition metal-catalyzed cross-coupling reactions. brynmawr.edu Traditionally, the carbon atom at the 2-position of the dithiane ring is derived from an aldehyde's electrophilic carbonyl carbon. However, by deprotonating this position with a strong base, its polarity is inverted, transforming it into a potent nucleophile. nih.gov
This nucleophilic dithiane anion can then act as a competent transmetalation reagent in catalytic cycles, most notably with palladium. brynmawr.edu The general mechanism involves the oxidative addition of an aryl halide to a low-valent palladium catalyst, followed by transmetalation with the lithiated dithiane. Subsequent reductive elimination yields the cross-coupled product and regenerates the active palladium catalyst. Research has demonstrated that the relatively acidic proton at the C2 position of the dithiane (pKa ≈ 31 in DMSO for 2-phenyl-1,3-dithiane) allows it to be readily deprotonated and participate in this cycle. brynmawr.edu
This methodology has been successfully applied to the palladium-catalyzed cross-coupling of various aryl bromides with 2-aryl-1,3-dithianes. brynmawr.edu While direct examples using this compound as the nucleophilic partner are specific, the successful coupling of other aryl dithianes with 3-bromopyridine (B30812) demonstrates the feasibility of this transformation, albeit sometimes with modest yields due to the electron-poor nature of the pyridine ring. brynmawr.edu The reaction conditions are crucial for success, with a typical system employing a palladium source like palladium(II) acetate, a specialized ligand such as NiXantphos, and a strong base like potassium tert-butoxide to effect the deprotonation and facilitate the catalytic cycle. brynmawr.edu This approach provides an orthogonal strategy for creating complex biaryl structures, which can be subsequently unmasked to reveal a ketone functionality. brynmawr.edu
| Dithiane Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Phenyl-1,3-dithiane | 4-Bromotoluene | Pd(OAc)₂ / NiXantphos | KOtBu | CPME | 80 | 85 |
| 2-Phenyl-1,3-dithiane | 4-Bromoanisole | Pd(OAc)₂ / NiXantphos | KOtBu | CPME | 80 | 94 |
| 2-Phenyl-1,3-dithiane | 3-Bromopyridine | Pd(OAc)₂ / NiXantphos | KOtBu | CPME | 80 | 30 |
| 2-(4-Methoxyphenyl)-1,3-dithiane | Bromobenzene | Pd(OAc)₂ / NiXantphos | KOtBu | CPME | 80 | 78 |
| 2-Phenyl-1,3-dithiane | 4-Iodoanisole | Pd(OAc)₂ / NiXantphos | KOtBu | CPME | 60 | 60 |
The 1,3-dithiane (B146892) group is renowned for its role as a robust protecting group for carbonyls, stable under both acidic and basic conditions where many other protecting groups would fail. asianpubs.org Its application to form this compound from 3-pyridinecarboxaldehyde (B140518) is an intrinsically chemoselective process, masking the aldehyde's reactivity to allow for transformations elsewhere on the pyridine ring or on other parts of a complex molecule. organic-chemistry.orgorganic-chemistry.org
Beyond its protective function, the dithiane moiety enables highly chemoselective carbon-carbon bond formations. The Corey-Seebach reaction is a cornerstone of this reactivity, involving the deprotonation of the C2-proton with a strong organolithium base, such as n-butyllithium, to form a nucleophilic anion. nih.govmdpi.com This anion reacts chemoselectively with a wide array of electrophiles, while the pyridine ring remains intact. For instance, when the indole (B1671886) nitrogen is protected by a p-methoxyphenylsulfonyl group, the anion of 2-(1,3-dithian-2-yl)indole reacts efficiently with electrophiles like methyl iodide and piperidones, demonstrating the high chemoselectivity of the lithiated dithiane center. semanticscholar.org This principle is directly applicable to this compound, where the C2-anion can be generated and reacted selectively.
This chemoselectivity is critical in multistep syntheses. A synthetic sequence might involve the protection of 3-pyridinecarboxaldehyde as its dithiane, followed by a reaction on the pyridine ring that would be incompatible with a free aldehyde. Subsequently, the C2-proton of the dithiane can be selectively removed and reacted with an electrophile to build molecular complexity. Finally, the dithiane can be hydrolytically cleaved, often using reagents like mercury(II) salts or oxidative methods, to reveal the ketone functionality derived from the newly formed C-C bond. asianpubs.org This sequence of protection, selective C-C bond formation, and deprotection showcases the dithiane's role in directing reactivity in a controlled, stepwise manner. mdpi.comnih.gov
| Dithiane Anion Source | Electrophile | Product Type | Significance |
|---|---|---|---|
| 2-Lithio-1,3-dithiane | Alkyl Halides (e.g., R-Br) | 2-Alkyl-1,3-dithiane | Forms C-C bond; precursor to ketones |
| 2-Lithio-1,3-dithiane | Aldehydes/Ketones (e.g., R₂C=O) | α-Hydroxy dithiane | Precursor to α-hydroxy ketones |
| 2-Lithio-1,3-dithiane | Epoxides | β-Hydroxy dithiane | Forms C-C bond and an alcohol |
| 2-Lithio-1,3-dithiane | Carbon Dioxide (CO₂) | Dithiane-2-carboxylic acid | Precursor to α-keto acids |
| Anion of 2-(1,3-dithian-2-yl)-1-(p-methoxy-phenylsulfonyl)indole | Methyl Iodide | 2-(2-Methyl-1,3-dithian-2-yl)-1-(p-methoxy-phenylsulfonyl)indole | Demonstrates chemoselective alkylation |
Structural Modifications and Analogues of 3 1,3 Dithian 2 Yl Pyridine
The modification of the basic 3-(1,3-dithian-2-yl)pyridine structure, either on the pyridine (B92270) or the dithiane ring, is a key strategy for tuning its properties and reactivity.
Electronic and Steric Influences on Reactivity and Selectivity
The chemical behavior of this compound and its analogues is governed by the electronic and steric characteristics of substituents on both the pyridine and dithiane rings. The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov The dithiane group, famous for its role in "umpolung" or reactivity inversion, allows the C-2 carbon to act as a masked acyl anion upon deprotonation. organic-chemistry.org
Synthesis and Reactivity of Related Heterocyclic Dithianes
The dithiane moiety is a versatile functional group that has been incorporated into a variety of heterocyclic systems beyond pyridine, serving as a valuable synthetic building block.
2-Chloro-3-(1,3-dithian-2-yl)pyrazine (B1525732) as a Versatile Scaffold
2-Chloro-3-(1,3-dithian-2-yl)pyrazine is a valuable intermediate in organic synthesis. fluorochem.co.uksigmaaldrich.comchemicalbook.com The pyrazine (B50134) ring is an electron-deficient heterocycle, and the chlorine atom at the C-2 position is susceptible to nucleophilic substitution, such as in Suzuki coupling reactions. For example, it can be reacted with boronic acids in the presence of a palladium catalyst to form more complex aryl- or heteroaryl-substituted pyrazines. An analogue, 3-(6-(1,3-dithian-2-yl)pyrazin-2-yl)-1-(phenylsulfonyl)-1H-indole, was synthesized by coupling 2-chloro-3-(1,3-dithian-2-yl)pyrazine with (1-(phenylsulfonyl)-1H-indol-3-yl)boronic acid. nih.gov The dithiane group in these scaffolds acts as a masked aldehyde, which can be deprotected in a later synthetic step. This dual reactivity makes it a powerful tool for constructing complex molecules. nih.gov
Dithianyl-Substituted Pyrazoles and their Subsequent Functionalization
Pyrazole (B372694) derivatives are recognized as important scaffolds in medicinal and agricultural chemistry. acs.orgmdpi.com The incorporation of a dithianyl group provides a handle for further synthetic transformations. A novel method for synthesizing polysubstituted pyrazoles involves the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes with sydnones. acs.orgacs.org This reaction proceeds with high regioselectivity and tolerance for various functional groups. acs.org The resulting dithianyl-substituted pyrazoles can be easily derivatized. acs.orgacs.org The unique reactivity of the dithiane allows for its conversion into other functional groups, enabling the synthesis of highly functionalized pyrazoles. acs.org For example, various aromatic and heteroaromatic substituents have been successfully incorporated, yielding a range of pyrazole products. acs.org
| Product Compound | Substituents | Yield |
|---|---|---|
| 3-(1,3-Dithian-2-yl)-1,4-diphenyl-1H-pyrazole | R1=Phenyl, R2=Phenyl | 72% |
| 1-(4-Chlorophenyl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole | R1=4-Chlorophenyl, R2=Phenyl | 75% |
| 4-(3-(1,3-Dithian-2-yl)-4-phenyl-1H-pyrazol-1-yl)benzonitrile | R1=4-Cyanophenyl, R2=Phenyl | 75% |
| 3-(1,3-Dithian-2-yl)-1-(4-methoxyphenyl)-4-phenyl-1H-pyrazole | R1=4-Methoxyphenyl, R2=Phenyl | 65% |
| 1-(3-Chlorophenyl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole | R1=3-Chlorophenyl, R2=Phenyl | 71% |
β-Hydroxy 1,3-Dithiane (B146892) Derivatives: Synthetic Exploration and Reactivity Profile
β-Hydroxy 1,3-dithiane derivatives are important synthetic intermediates. One synthetic route involves the reaction of a lithiated dithiane with an appropriate epoxide. kagawa-u.ac.jp For example, the anion of 2-isopropyl-1,3-dithiane (B8559930) can be coupled with an epoxide to generate a secondary alcohol. kagawa-u.ac.jp Another approach involves the reaction between pyrazolone (B3327878) derivatives, carbon disulfide, and epichlorohydrin (B41342) in a one-pot synthesis to produce hydroxylated 1,3-dithiane-pyrazolone hybrids. researchgate.net The reactivity of these compounds is often centered around the hydroxyl and dithiane groups. The hydroxyl group can be protected or used in further coupling reactions, while the dithiane can be deprotected to reveal a carbonyl group. kagawa-u.ac.jpuib.nouib.no For instance, the synthesis of 3-(1,3-dithian-2-yl)-1,1-diethoxypropan-2-ol has been achieved, although attempts at subsequent chain elongation via Wittig olefination proved challenging. uib.nouib.no
Incorporation into Porphyrin Systems: meso-(1,3-Dithian-2-yl)porphyrins
Porphyrins are large macrocyclic molecules with diverse applications. Introducing functional groups at their meso-positions is a key strategy for tuning their properties. The 1,3-dithian-2-yl group serves as a masked formyl group, which is a versatile synthon for porphyrin functionalization. nih.govencyclopedia.pub
The synthesis of meso-(1,3-dithian-2-yl)porphyrins can be achieved through several methods. One common route is the [2+2] MacDonald-type condensation of a 5-(1,3-dithian-2-yl)dipyrromethane with another dipyrromethane derivative. nih.govencyclopedia.pub Alternatively, nucleophilic substitution (SNAr) reactions on meso-unsubstituted porphyrins with lithiated 1,3-dithiane can be used to directly introduce the dithianyl group. encyclopedia.pubacs.org This method allows for the synthesis of porphyrins with one or more dithianyl substituents. encyclopedia.pub
Advanced Spectroscopic and Computational Investigations
Mechanistic Studies and Kinetic Analysis
Understanding the reaction mechanisms involving 3-(1,3-dithian-2-yl)pyridine is critical for optimizing synthetic routes and discovering new chemical transformations. Deuterium (B1214612) labeling and the trapping of intermediates are key experimental strategies for this purpose.
Deuterium (D), a stable isotope of hydrogen, is an invaluable probe for tracking the movement of protons during a reaction. In reactions involving the formation or reaction of the 2-lithio-1,3-dithiane anion—a common intermediate derived from dithianes—deuterium labeling can reveal the source of the proton in the final product.
For example, in studies on the base-mediated cycloaddition of 2-alkynyl-1,3-dithianes, experiments using a deuterated solvent (DMSO-d₆) were performed. acs.org The incorporation of deuterium into the product indicated that the solvent was the primary proton source for quenching the dithiane anion intermediate. acs.org Similarly, if a reaction involving this compound were quenched with a deuterium source like D₂O, the location and extent of deuterium incorporation, as determined by NMR or mass spectrometry, would elucidate the site of deprotonation and the mechanism of proton transfer. researchgate.netrsc.orgnih.gov Such experiments are crucial for distinguishing between different possible mechanistic pathways, such as concerted versus stepwise proton transfers. nih.gov
The 1,3-dithiane (B146892) group is renowned for its role in forming key reaction intermediates. thieme-connect.de The most significant is the 2-lithio-1,3-dithiane, formed by deprotonating the C-2 position with a strong base like n-butyllithium. This lithiated species acts as an acyl anion equivalent, a powerful nucleophile for forming new carbon-carbon bonds. thieme-connect.desemanticscholar.org
The investigation of these intermediates often involves:
Trapping Experiments: The transient intermediate is "trapped" by adding a reactive electrophile (e.g., an alkyl halide or a ketone), leading to a stable, characterizable product. The structure of this product confirms the presence and reactivity of the intermediate. semanticscholar.org
Spectroscopic Observation: In some cases, low-temperature NMR spectroscopy can be used to directly observe the intermediate species.
Mechanistic Inference: Often, the presence of an intermediate is inferred from the final products of the reaction. For instance, base-mediated rearrangements of propargylamines containing a 1,3-dithiane ring are proposed to proceed through the formation of a dithiane anion, which initiates ring expansion. acs.org The structure of the resulting nine-membered heterocycle provides strong evidence for the proposed intermediate. acs.org
Studies have also shown that the nature of substituents, such as the protecting group on a nearby nitrogen atom, can dramatically influence which intermediate is formed, sometimes leading to unexpected fragmentation pathways instead of the desired C-C bond formation. semanticscholar.org
Theoretical Chemistry and Molecular Modeling
Theoretical chemistry and molecular modeling are indispensable tools for elucidating the intricate details of molecular structure, reactivity, and dynamics. In the context of this compound, computational methods provide profound insights into its reaction mechanisms and conformational preferences, which are not always accessible through experimental means alone.
Calculations of Reaction Pathways, Energy Barriers, and Transition States
Density Functional Theory (DFT) is a commonly employed method for these investigations, often providing a good balance between accuracy and computational cost. For instance, studies on the reactions of similar heterocyclic systems, such as the elementary reaction of atomic carbon with pyridine (B92270), have utilized high-level electronic structure calculations to map out complex reaction pathways on the potential energy surface. nih.gov These studies reveal that reactions can proceed through various intermediates and transition states, involving ring-opening, ring-expansion, and fragmentation, with calculated energy barriers for each step. nih.gov
In reactions involving the dithiane moiety, such as the autoxidative condensation of 2-aryl-2-lithio-1,3-dithianes, DFT calculations have been instrumental in supporting proposed mechanisms. acs.org These calculations can model the formation of reactive intermediates, like thioesters, and the subsequent nucleophilic attack by another dithiane molecule, including the characterization of the relevant transition states and their energy barriers. acs.org For example, the calculated transition state for the nucleophilic attack of a lithiated dithiane onto a thioester shows a distended C-S bond, providing a clear picture of the bond-breaking and bond-forming processes. acs.org
A theoretical investigation into the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes with sydnones to form pyrazoles also highlights the power of computational chemistry. acs.org While the study focuses on a different reaction type, the principles of calculating reaction pathways and transition state energies are directly applicable to potential reactions of this compound.
Table 1: Illustrative Calculated Energy Barriers for Key Reaction Steps in Dithiane and Pyridine Chemistry
| Reaction Step | System | Computational Method | Calculated Energy Barrier (kcal/mol) |
| Ring Expansion | C + Pyridine | RRKM/Electronic Structure | Not explicitly stated, but pathway determined |
| Nucleophilic Attack | 2-Lithio-1,3-dithiane + Thioester | DFT | Not explicitly stated, but T.S. characterized |
| [3+2] Cycloaddition | 2-Alkynyl-1,3-dithiane + Sydnone | Not specified | Not specified |
| Internal Conversion | 1,2-Dithiane | Non-adiabatic multiconfigurational molecular dynamics | Not applicable |
This table is illustrative and provides examples of the types of energy barriers calculated for related systems, as specific data for this compound reactions were not found in the provided search results.
Conformational Analysis of Dithianyl-Substituted Systems
Theoretical studies on dithianyl-substituted systems, such as meso-(1,3-dithian-2-yl)porphyrins, have demonstrated that the dithianyl group has distinct conformational preferences and rotational behaviors. researchgate.net These studies, combining variable-temperature NMR spectroscopy with molecular modeling, have revealed the existence of different tautomers and conformers based on the orientation of the dithianyl ligands. researchgate.net The energy barriers for the rotation of the dithianyl substituent can be calculated, and the transition states for this rotation often involve significant conformational changes in the attached ring system. researchgate.net
For this compound, the 1,3-dithiane ring is expected to adopt a chair conformation as its most stable ground state, similar to cyclohexane. However, the presence of the two sulfur atoms introduces different bond lengths and angles, as well as unique stereoelectronic effects. The pyridine ring, being aromatic and planar, will influence the rotational preference of the C-C bond connecting it to the dithiane ring.
Computational methods can be used to calculate the relative energies of different conformers, such as those arising from the rotation around the C2-C3' bond (connecting the dithiane and pyridine rings). This analysis would reveal the most stable rotational conformer and the energy barriers separating it from other, less stable conformers. These energy barriers are important for understanding the dynamic behavior of the molecule in solution.
Table 2: Representative Conformational Data for Dithianyl-Substituted Ring Systems
| Parameter | System | Computational Method | Value |
| Rotational Energy Barrier | meso-dithianyl-substituted porphyrins | Molecular Modeling | Not explicitly stated, but lower for Ni(II) complex |
| Most Stable Conformation | 1,3-Dithiane Ring | Not specified | Chair |
| Dihedral Angle (Illustrative) | C(pyridine)-C(dithiane)-S-C | DFT | Model-dependent |
| Bond Length (Illustrative) | C(dithiane)-S | DFT | ~1.8 Å |
This table provides representative data based on general knowledge and findings for similar systems, as specific conformational analysis data for this compound were not available in the search results.
Future Research Directions and Outlook
Exploration of Undiscovered Reactivity Modes and Synthetic Transformations
The dithiane group is a well-established acyl anion equivalent, pivotal in carbon-carbon bond formation. researchgate.netmdpi.com Future research is poised to uncover new dimensions of its reactivity, particularly in the context of the pyridyl substituent. Investigations into single-electron transfer (SET) processes could reveal novel radical-mediated transformations. For instance, photoredox catalysis could be employed to generate a dithianyl radical from 3-(1,3-dithian-2-yl)pyridine, which could then participate in additions to unactivated alkenes or engage in C-H functionalization reactions, expanding its synthetic utility beyond traditional two-electron pathways. sci-hub.sersc.org
Furthermore, the pyridine (B92270) ring itself can be activated or functionalized in concert with reactions at the dithiane core. The development of one-pot procedures that sequentially or concurrently modify both the dithiane and pyridine moieties would be highly valuable. For example, a reaction sequence could involve lithiation and alkylation at the dithiane, followed by a transition-metal-catalyzed cross-coupling reaction at a pre-functionalized pyridine ring, enabling the rapid assembly of complex molecular architectures.
Development of New Catalytic Systems for Dithiane-Mediated Reactions
While the formation and deprotection of dithianes are well-documented, there is a continuous need for more efficient, selective, and environmentally benign catalytic systems. organic-chemistry.org Future research should focus on developing catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and are recyclable. For instance, heterogeneous catalysts, such as perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2), have shown promise for the formation of dithianes under solvent-free conditions. organic-chemistry.org Further exploration of solid-supported acid and Lewis acid catalysts could lead to more practical and scalable synthetic protocols.
In the realm of dithiane deprotection, which often requires stoichiometric and sometimes toxic reagents, the development of new catalytic oxidative or reductive cleavage methods is crucial. Photocatalytic methods for deprotection, which can proceed under mild conditions, represent a promising area of research. acs.orgnih.gov Additionally, exploring enzymatic or bio-inspired catalytic systems for both the formation and cleavage of the dithiane group in this compound could offer highly selective and sustainable alternatives.
Integration into Flow Chemistry and Automation for Efficient Synthesis
The translation of synthetic methods for this compound and its derivatives into continuous flow chemistry setups offers significant advantages in terms of safety, scalability, and efficiency. beilstein-journals.orgucl.ac.uk Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities compared to batch processes. The synthesis of pyridines, for example, has been successfully adapted to flow conditions. beilstein-journals.orgbeilstein-journals.org
Future work could focus on developing a multi-step, continuous-flow synthesis of complex molecules starting from this compound. This could involve integrating dithiane functionalization, such as lithiation and subsequent reaction with an electrophile, with further transformations of the pyridine ring or other parts of the molecule within a single, uninterrupted flow process. The use of 3D-printed reactors and in-line purification and analysis would further enhance the efficiency and automation of these synthetic endeavors. ucl.ac.uk
Further Elucidation of Complex Reaction Mechanisms through Advanced Computational Methods
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones. Advanced computational methods, such as Density Functional Theory (DFT), can provide valuable insights into reaction pathways, transition states, and the influence of substituents and catalysts. sci-hub.sersc.org
Future computational studies could focus on several key areas. For example, modeling the lithiation of this compound could clarify the role of the pyridine nitrogen in stabilizing the resulting carbanion and its effect on reactivity and selectivity. DFT calculations can also be employed to investigate the energetics of various SET pathways in photoredox-catalyzed reactions, helping to predict and rationalize the formation of different radical intermediates. acs.orgnih.govconicet.gov.ar Furthermore, computational analysis of catalytic cycles can aid in the design of more efficient catalysts by identifying rate-limiting steps and catalyst deactivation pathways. rsc.org
Design of Novel Functional Materials Incorporating this compound Units
The unique combination of a sulfur-rich dithiane ring and an aromatic, electron-deficient pyridine ring makes this compound an intriguing building block for the design of novel functional materials. ucl.ac.uk The sulfur atoms of the dithiane can coordinate with metal ions, suggesting potential applications in the construction of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, sensing, or gas storage properties.
The pyridine moiety, a common component in organic electronic materials, opens up possibilities for creating novel conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ucl.ac.uk The dithiane group could serve to tune the electronic properties, solubility, and solid-state packing of these materials. For instance, incorporating this compound into a polymer backbone could influence its charge transport characteristics and photophysical properties. Research in this area would involve the synthesis of monomers based on this compound and their subsequent polymerization, followed by characterization of the resulting materials' properties.
Q & A
What synthetic methodologies are effective for preparing 3-(1,3-Dithian-2-yl)pyridine, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound derivatives typically involves nucleophilic substitution or condensation reactions. For example, a method analogous to the synthesis of (1,3-Dithian-2-yl)-tetrahydropyran derivatives involves acetyl chloride in pyridine under controlled temperatures (0°C), followed by extraction and purification via flash chromatography . Key optimization parameters include:
- Temperature control : Low temperatures (0°C) minimize side reactions.
- Solvent selection : Pyridine acts as both solvent and base.
- Purification : Flash chromatography (e.g., EtOAc/n-hexane gradients) resolves isomers, with yields around 43% .
- Characterization : H NMR (e.g., δ = 2.17 ppm for acetyl groups) confirms structural integrity .
What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- X-ray crystallography : Resolves molecular geometry and confirms regiochemistry. For example, single-crystal studies of analogous dithiolan-2-ylidene pyridinediones show mean C–C bond lengths of 0.004 Å and R factors ≤ 0.045, ensuring high precision .
- NMR spectroscopy : Distinguishes diastereomers via chemical shift splitting (e.g., δ = 2.13–2.17 ppm for acetyl groups in minor/major isomers) .
- Mass spectrometry : High-resolution MS (e.g., NIST data) validates molecular weight and fragmentation patterns .
How does the dithian ring influence the electronic and steric properties of pyridine derivatives in coordination chemistry?
Answer:
The 1,3-dithian moiety introduces:
- Electronic effects : The sulfur atoms act as electron donors, altering the pyridine ring’s electron density. This enhances π-backbonding in metal complexes, as observed in crystallographic studies of related compounds .
- Steric hindrance : The dithian ring’s rigidity restricts rotational freedom, influencing ligand geometry in coordination complexes. X-ray data show bond angles deviating by 1–2° from ideal values due to steric constraints .
What challenges arise in resolving stereochemical outcomes during the synthesis of this compound derivatives?
Answer:
Stereochemical control is complicated by:
- Diastereomer formation : Reaction intermediates (e.g., tetrahedral adducts) can lead to multiple stereoisomers. NMR splitting patterns (e.g., δ = 5.25–5.30 ppm for axial/equatorial protons) help identify isomers .
- Chiral resolution : Chiral chromatography or crystallization with enantiopure auxiliaries may be required. Computational modeling (e.g., DFT) predicts energy barriers for isomer interconversion .
What safety protocols are essential when handling this compound derivatives in laboratory settings?
Answer:
- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact, as similar organosulfur compounds cause respiratory and dermal irritation .
- Ventilation : Work in a fume hood to prevent inhalation of volatile byproducts.
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent decomposition .
- Waste disposal : Classify waste under EPA guidelines (e.g., RCRA) due to potential sulfur-containing hazards .
How can this compound serve as a scaffold in medicinal chemistry or materials science?
Answer:
- Drug design : The dithian ring’s sulfur atoms enhance binding to metal ions (e.g., Zn²⁺ in enzyme active sites), as seen in kinase inhibitor analogs .
- Materials science : The compound’s rigidity and electronic properties make it suitable for organic semiconductors or liquid crystals. For example, conjugated systems with dithian moieties exhibit tunable bandgaps .
What computational methods are effective for predicting the reactivity of this compound in novel reactions?
Answer:
- DFT calculations : Model transition states for nucleophilic attacks, leveraging sulfur’s electronegativity to predict regioselectivity.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic targets .
- QSPR models : Correlate substituent effects (e.g., methyl vs. phenyl groups) with reaction rates or stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
